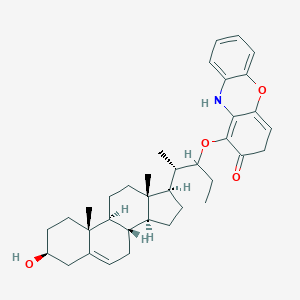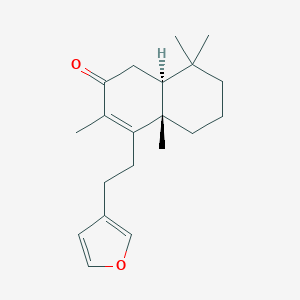![molecular formula C8H13NO4 B161621 Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) CAS No. 128753-44-6](/img/structure/B161621.png)
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) is a chemical compound that has been widely used in scientific research. It is also known as MCD and is a cyclic amino acid derivative. This compound has been used in various studies to investigate its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MCD is not fully understood. However, it has been suggested that MCD can inhibit the activity of a specific enzyme called acetyl-CoA carboxylase. This enzyme is involved in fatty acid synthesis in the body. MCD has also been shown to inhibit the growth of cancer cells in vitro.
Efectos Bioquímicos Y Fisiológicos
MCD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetyl-CoA carboxylase, which leads to a decrease in fatty acid synthesis. It has also been shown to inhibit the growth of cancer cells in vitro. MCD has been used in various studies to investigate its effects on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCD has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. It has also been extensively studied, and its properties are well-known. However, MCD has some limitations as well. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the use of MCD in scientific research. It can be used as a tool to investigate the role of acetyl-CoA carboxylase in various biological processes. It can also be used in the development of new drugs for the treatment of metabolic disorders and cancer. Further studies are needed to fully understand the mechanism of action of MCD and its effects on various biological processes.
Conclusion:
In conclusion, Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) is a valuable compound that has been extensively used in scientific research. Its unique properties make it a useful tool for investigating various biological processes. Further studies are needed to fully understand its mechanism of action and its potential applications in the development of new drugs.
Métodos De Síntesis
The synthesis of MCD is a multi-step process that involves the reaction of cyclopropanecarboxylic acid with methoxycarbonyl chloride and dimethylamine. The reaction is carried out under controlled conditions to obtain the desired product. The purity of the product is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
MCD has been extensively used in scientific research due to its unique properties. It has been used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. MCD has also been used as a ligand in metal catalysis and as a reagent in organic synthesis. It has been used in various studies to investigate its biochemical and physiological effects.
Propiedades
Número CAS |
128753-44-6 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI) |
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-(methoxycarbonylamino)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(2)4-8(7,5(10)11)9-6(12)13-3/h4H2,1-3H3,(H,9,12)(H,10,11) |
Clave InChI |
PGKAIIDQGIBEGU-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C(=O)O)NC(=O)OC)C |
SMILES canónico |
CC1(CC1(C(=O)O)NC(=O)OC)C |
Sinónimos |
Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
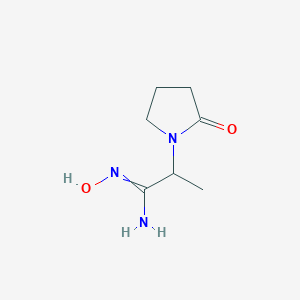
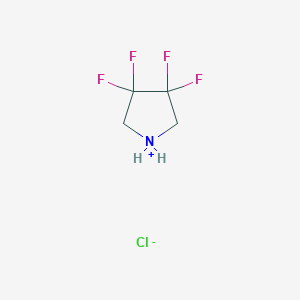
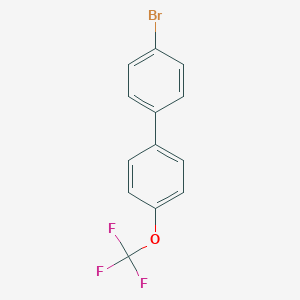
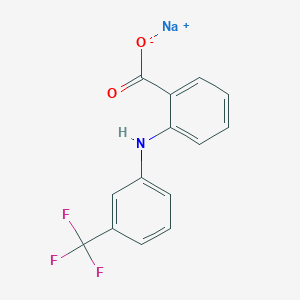
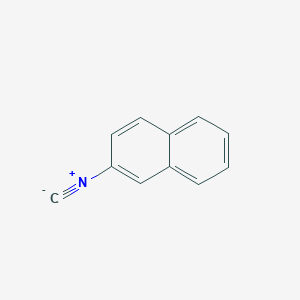
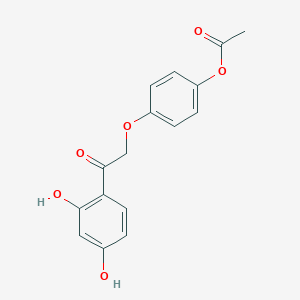
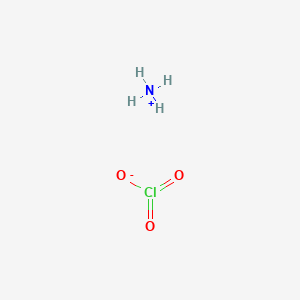
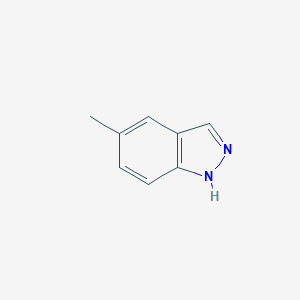
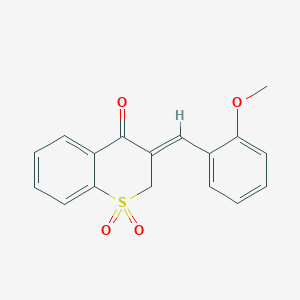
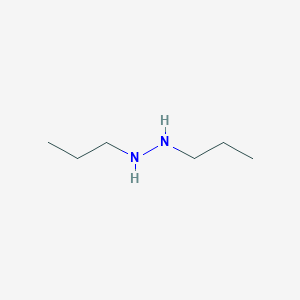
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
